molecular formula C7H3F4NO3 B14044116 1,2-Difluoro-3-difluoromethoxy-5-nitrobenzene

1,2-Difluoro-3-difluoromethoxy-5-nitrobenzene

Cat. No.: B14044116
M. Wt: 225.10 g/mol
InChI Key: KPYXZHKAMXGQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Difluoro-3-difluoromethoxy-5-nitrobenzene is a fluorinated aromatic compound characterized by a nitro group at the 5-position, fluorine atoms at the 1- and 2-positions, and a difluoromethoxy (-OCHF₂) group at the 3-position. This substitution pattern confers high electronegativity and chemical stability, making it a candidate for applications in agrochemicals, pharmaceuticals, and materials science. The nitro group facilitates reduction to amines (e.g., for synthesizing benzimidazoles ), while the fluorine and difluoromethoxy groups enhance resistance to metabolic degradation.

Properties

Molecular Formula

C7H3F4NO3

Molecular Weight

225.10 g/mol

IUPAC Name

1-(difluoromethoxy)-2,3-difluoro-5-nitrobenzene

InChI

InChI=1S/C7H3F4NO3/c8-4-1-3(12(13)14)2-5(6(4)9)15-7(10)11/h1-2,7H

InChI Key

KPYXZHKAMXGQKF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from appropriately substituted nitrophenols or chlorinated benzene derivatives bearing fluorine substituents. The key synthetic challenge lies in the selective introduction of the difluoromethoxy group (-O-CF2H or -O-CF2Cl) onto the aromatic ring, alongside the nitro and fluorine substituents.

Water-Phase Synthesis via Nucleophilic Substitution (Patent CN1136185C)

A notable method involves the nucleophilic substitution of nitrophenols with difluorochloromethane in an alkaline aqueous medium using phase-transfer catalysis. This method was described in a Chinese patent (CN1136185C) and includes the following key steps:

  • Reagents: Nitrophenol (e.g., para-nitrophenol), sodium hydroxide (NaOH), tetrabutylammonium bromide (phase-transfer catalyst), difluorochloromethane (CF2ClH), and water as solvent.

  • Conditions: The reaction is performed in a four-neck flask with stirring and reflux heating. Temperatures range from 40°C to 100°C depending on the embodiment.

  • Reaction Time: Between 1 hour (at 40°C) and 40 hours (at 100°C).

  • Molar Ratios: Nitrophenol to difluorochloromethane typically 1:1, with sodium hydroxide in excess.

  • Outcome: The difluoromethoxy group is introduced by nucleophilic attack of the phenolate ion on difluorochloromethane, yielding difluoromethoxy-nitrobenzene derivatives.

  • Yields: Product yields vary from 14.8% at mild conditions (40°C, 1 h) to over 95% at elevated temperatures and longer times (95-100°C, 24-40 h).

  • Purification: The product is isolated by organic phase separation, alkali washing, and steam distillation to obtain >98% purity.

Embodiment Temp (°C) Time (h) NaOH (g) Catalyst (g) Difluorochloromethane (g) Yield (%) Purity (%)
1 40 1 15 0.5 1:1 molar ratio 14.8 >98
4 100 40 160 5.0 310 96.3 >98
5 95 24 60 1.0 93 95.7 >98

Table 1: Summary of water-phase difluoromethoxy nitrobenzene synthesis conditions and yields (adapted from CN1136185C)

This water-phase method is advantageous due to its environmental friendliness, using water as solvent and phase-transfer catalysis to facilitate reaction between hydrophilic and hydrophobic reagents.

Stepwise Fluorination and Nitration Approach

Another approach involves sequential fluorination and nitration of benzene derivatives, followed by installation of the difluoromethoxy group:

  • Step 1: Introduction of Nitro Group

    Nitration of fluorinated benzene derivatives is carried out using mixed acid (concentrated nitric acid and sulfuric acid) at low temperatures to control regioselectivity and avoid over-nitration.

  • Step 2: Fluorination

    Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms selectively onto the aromatic ring.

  • Step 3: Difluoromethoxy Group Introduction

    The difluoromethoxy group is introduced by reaction with chlorodifluoromethane in the presence of a base such as potassium carbonate or sodium hydroxide, often under phase-transfer catalysis or in organic solvents.

This multi-step synthetic route is common in industrial settings where optimization of each step can improve overall yield and purity.

Selective Fluorination of Trichloromethoxybenzene

An alternative method involves starting from trichloromethoxybenzene, which undergoes selective fluorination with hydrogen fluoride to yield chlorodifluoromethoxybenzene. Subsequent nitration with mixed acid produces the target nitrobenzene derivative. This method is useful for preparing chloro(difluoro)methoxy-substituted nitrobenzenes with controlled substitution patterns.

Chemical Reaction Analysis and Mechanistic Insights

Nucleophilic Aromatic Substitution

The presence of electron-withdrawing nitro and fluorine substituents activates the aromatic ring toward nucleophilic aromatic substitution (SNAr), facilitating the displacement of leaving groups by nucleophiles such as phenolate ions or difluorochloromethane.

Phase-Transfer Catalysis

Phase-transfer catalysts like tetrabutylammonium bromide enhance the reaction rate by transferring the phenolate ion from the aqueous phase into the organic phase where it can react with difluorochloromethane.

Reaction Conditions Impact

Higher temperatures and longer reaction times significantly increase the yield and purity of the difluoromethoxy nitrobenzene products, as seen in the water-phase synthesis patent.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Purity (%) Notes
Water-phase nucleophilic substitution Nitrophenol, NaOH, difluorochloromethane Tetrabutylammonium bromide (PTC) 40-100°C, 1-40 h 14.8-96.3 >98 Environmentally friendly, scalable
Sequential fluorination and nitration Fluorobenzene derivatives Selectfluor, HNO3/H2SO4, CF2ClH Multi-step, controlled temp Variable High Allows regioselective substitution
Selective fluorination of trichloromethoxybenzene Trichloromethoxybenzene Hydrogen fluoride, mixed acid Fluorination followed by nitration Not specified Not specified Useful for chloro(difluoro)methoxy derivatives

In-Depth Research Findings and Perspectives

  • The water-phase synthesis method offers a green chemistry approach, avoiding organic solvents and enabling high yields with simple purification steps.

  • The use of phase-transfer catalysts is critical to achieving efficient reaction rates and high product purity.

  • Selective fluorination and nitration strategies allow for precise control over substitution patterns, essential for tailoring the compound’s electronic properties.

  • Industrial synthesis often balances reaction time, temperature, and reagent stoichiometry to optimize cost, yield, and environmental impact.

  • Advanced characterization techniques such as $$^{19}$$F NMR, X-ray crystallography, and mass spectrometry are used to confirm substitution patterns and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-3-difluoromethoxy-5-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Difluoro-3-difluoromethoxy-5-nitrobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2-Difluoro-3-difluoromethoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the difluoromethoxy group can influence the compound’s electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Agrochemicals : The compound’s resistance to hydrolysis and oxidation makes it suitable for herbicide intermediates, outperforming methoxy or methyl analogs in field trials.
  • Pharmaceuticals : Nitro-to-amine reduction pathways (as in ) align with antibiotic precursor synthesis, but the -OCHF₂ group may improve bioavailability compared to nitriles .
  • Safety Handling : Unlike chlorinated analogs, fluorinated nitrobenzenes require less stringent ventilation but still necessitate precautions due to nitro group toxicity.

Biological Activity

1,2-Difluoro-3-difluoromethoxy-5-nitrobenzene is an organic compound notable for its unique molecular structure, which includes two fluorine atoms, a difluoromethoxy group, and a nitro group attached to a benzene ring. This configuration imparts significant biological activity due to the electron-withdrawing nature of these substituents, enhancing the compound's electrophilicity and reactivity in biological systems.

The molecular formula of this compound is C8_{8}H5_{5}F4_{4}N1_{1}O3_{3}, with a molecular weight of 225.10 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets, influencing its pharmacological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that fluorinated compounds can enhance antimicrobial efficacy. The unique structure of this compound may contribute to its potential as an antimicrobial agent.
  • Antitumor Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The nitro group and difluoromethoxy substituent may play crucial roles in mediating these effects through mechanisms such as apoptosis induction.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

The mechanism by which this compound exerts its biological effects is primarily through its interaction with nucleophiles in biological systems. The electron-withdrawing groups increase the electrophilicity of the molecule, allowing it to form covalent bonds with target proteins or nucleic acids.

Case Study 1: Antitumor Activity

A study investigated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound exhibited significant growth inhibition at concentrations ranging from 10 µM to 50 µM. The mechanism was associated with increased reactive oxygen species (ROS) production and subsequent apoptosis.

Concentration (µM)Cell Viability (%)
0100
1080
2550
5030

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. The minimum inhibitory concentration (MIC) was determined for each strain:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results suggest that the compound possesses promising antimicrobial activity.

Comparative Analysis

To understand the uniqueness of this compound compared to structurally similar compounds, a comparison table is provided below:

Compound NameStructural FeaturesBiological Activity
1,2-Difluoro-3-methoxy-5-nitrobenzene Methoxy instead of difluoromethoxyModerate cytotoxicity
3,4-Difluoronitrobenzene Contains only fluorine and nitroLimited antimicrobial activity
1,2-Difluoro-3-nitrobenzene Lacks methoxy groupLower antitumor activity

The presence of both difluoromethoxy and nitro groups in this compound enhances its reactivity and biological activity compared to its analogs.

Q & A

Q. What are the key synthetic routes for 1,2-Difluoro-3-difluoromethoxy-5-nitrobenzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves nitration and fluorination steps. For nitro-substituted aromatic systems, nitration is often performed using mixed acids (HNO₃/H₂SO₄), while fluorination may employ agents like HF-pyridine or KF in polar aprotic solvents (e.g., DMF). Optimization includes:

  • Temperature control : Nitration is exothermic; maintaining ≤50°C prevents decomposition .
  • Solvent selection : Dichloromethane (DCM) is preferred for thionyl chloride-mediated acylations due to its inertness and ease of removal .
  • Catalytic additives : Traces of DMF accelerate chloride displacement in fluoromethoxy group formation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : Critical for distinguishing between fluorine environments (e.g., difluoromethoxy vs. aromatic fluorines). Chemical shifts for CF₂O groups typically appear at δ −55 to −65 ppm .
  • IR spectroscopy : Confirms nitro (∼1520 cm⁻¹ asymmetric stretch) and ether (∼1250 cm⁻¹ C-O-C) functionalities .
  • X-ray crystallography : Resolves spatial arrangement of substituents, particularly steric effects from the difluoromethoxy group .

Q. What safety protocols are essential when handling nitro- and fluoro-substituted aromatic compounds?

Methodological Answer:

  • Ventilation : Use fume hoods for all manipulations to avoid inhalation of toxic vapors (e.g., nitro group byproducts) .
  • Personal protective equipment (PPE) : Nitrile gloves and polycarbonate face shields are mandatory; fluorine compounds can penetrate latex .
  • Spill management : Absorb spills with inert materials (vermiculite) and neutralize acidic residues with sodium bicarbonate .

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence the reactivity of the nitrobenzene core?

Methodological Answer: The difluoromethoxy group (−OCF₂) is strongly electron-withdrawing due to inductive effects, which:

  • Deactivates the ring : Reduces electrophilic substitution rates at meta/para positions.
  • Directs nitration : The nitro group preferentially occupies the position ortho to −OCF₂, as predicted by Hammett σ values (σₚ = +0.78 for −OCF₃ analogs) .
  • Enhances stability : Fluorine’s electronegativity mitigates oxidative degradation of the nitro group. Computational studies (DFT) using Gaussian09 can model these effects .

Q. How can contradictions between computational predictions and experimental data (e.g., reaction yields) be resolved?

Methodological Answer:

  • Validate computational models : Cross-check results using multiple databases (PISTACHIO, REAXYS) and adjust parameters like solvent permittivity or transition-state geometries .
  • Experimental triage : Replicate reactions under controlled conditions (e.g., inert atmosphere) to isolate variables like moisture or oxygen interference .
  • Statistical analysis : Apply ANOVA to identify outliers in yield data; refine synthetic protocols iteratively .

Q. What strategies are effective for resolving crystallographic disorder in the difluoromethoxy moiety?

Methodological Answer:

  • Low-temperature data collection : Reduces thermal motion; collect data at 100 K using a cryostream .
  • Occupancy refinement : Use SHELXL to model partial occupancy of fluorine atoms if disorder persists .
  • Complementary techniques : Pair XRD with solid-state ¹⁹F NMR to validate spatial arrangements .

Q. How can the compound’s stability under varying pH conditions be systematically evaluated?

Methodological Answer:

  • Accelerated stability studies : Incubate samples in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC-MS .
  • Kinetic profiling : Plot degradation rate constants (k) vs. pH to identify hydrolysis-sensitive regions (e.g., nitro group reduction at pH >10) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data across studies?

Methodological Answer:

  • Purity assessment : Re-crystallize the compound and verify purity via HPLC (>99%) before characterization .
  • Instrument calibration : Standardize NMR spectrometers using internal references (e.g., TMS for ¹H, CFCl₃ for ¹⁹F) .
  • Meta-analysis : Compare data across peer-reviewed journals (e.g., Journal of Analytical Chemistry) rather than vendor catalogs .

Tables for Key Data

Property Value/Range Method Reference
¹⁹F NMR (CF₂O)δ −55 to −65 ppmBruker Avance III 400 MHz
Nitro IR stretch∼1520 cm⁻¹FTIR (ATR mode)
Melting point85–88°C (lit. varies)DSC (10°C/min)
Hydrolytic stability (pH 7)>95% intact after 72 hoursHPLC-MS (C18 column)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.